Methyl 3-(piperidin-2-yl)benzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

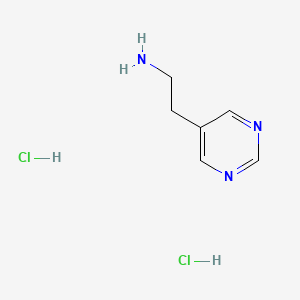

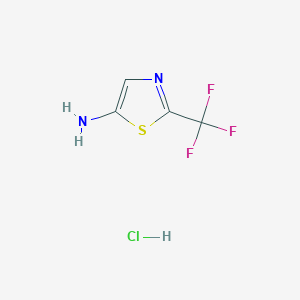

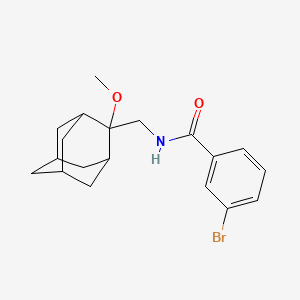

“Methyl 3-(piperidin-2-yl)benzoate hydrochloride” is a chemical compound with the molecular formula C13H17NO2.ClH . It has a molecular weight of 255.74 .

Molecular Structure Analysis

The InChI code for “Methyl 3-(piperidin-2-yl)benzoate hydrochloride” is 1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 3-(piperidin-2-yl)benzoate hydrochloride” is a solid compound . It has a molecular weight of 255.74 .Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including Methyl 3-(piperidin-2-yl)benzoate hydrochloride, serve as crucial building blocks in drug development. Researchers explore their potential as pharmacophores due to their structural diversity and biological activity. The compound’s piperidine ring can be modified to create novel drug candidates with improved efficacy, selectivity, and reduced side effects .

Spiropiperidines in Organic Synthesis

Spiropiperidines, a class of piperidine derivatives, have gained attention for their unique three-dimensional structures. Researchers use them as intermediates in the synthesis of complex natural products and bioactive compounds. Methyl 3-(piperidin-2-yl)benzoate hydrochloride could serve as a valuable precursor for spiropiperidine-based molecules .

Condensed Piperidines: Bridging Rings

Condensed piperidines, which involve fusing the piperidine ring with other heterocycles, offer exciting prospects. These compounds often exhibit enhanced biological activity. Investigating the reactivity of Methyl 3-(piperidin-2-yl)benzoate hydrochloride in ring-fusion reactions could lead to novel scaffolds for drug discovery .

Piperidinones: Versatile Building Blocks

Piperidinones, characterized by a ketone group on the piperidine ring, find applications in medicinal chemistry and materials science. Researchers have used them to construct metal complexes for organic light-emitting diodes (OLEDs). Methyl 3-(piperidin-2-yl)benzoate hydrochloride, with its 1,3-diketone motif, could contribute to such ligand design .

Multicomponent Reactions

Efficient synthetic methods are essential for accessing diverse piperidine derivatives. Multicomponent reactions (MCRs) allow the rapid assembly of complex molecules from simple starting materials. Researchers can explore Methyl 3-(piperidin-2-yl)benzoate hydrochloride in MCRs to create structurally diverse piperidines .

Biological Evaluation and Pharmacological Activity

Understanding the biological effects of piperidine-containing compounds is crucial. Researchers evaluate their pharmacological activity, including interactions with receptors, enzymes, and cellular pathways. Methyl 3-(piperidin-2-yl)benzoate hydrochloride could undergo biological testing to assess its potential as a therapeutic agent .

Safety and Hazards

properties

IUPAC Name |

methyl 3-piperidin-2-ylbenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZABVTYQZJYCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(piperidin-2-yl)benzoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2643201.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2643208.png)

![[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine](/img/structure/B2643209.png)

![(Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2643212.png)